3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)- is an organic compound classified under the pyridazine family. This compound is recognized for its unique structure, which features a pyridazine ring fused with a phenylethenyl group. The chemical formula for this compound is and it has a molecular weight of approximately 200.24 g/mol. Its Chemical Abstracts Service (CAS) number is 35990-92-2, which provides a unique identifier for chemical substances.
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)- can be achieved through several methods. A prominent approach is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. This method is favored due to its ability to create double bonds efficiently.
The molecular structure of 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)- consists of a pyridazine ring with substituents that include a phenylethenyl group. The structural representation can be described using various notations:
InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)C1CC(=O)NN=C1C=CC2=CC=CC=C2| Property | Value |
|---|---|
| CAS Number | 35990-92-2 |
| Molecular Formula | |
| Molecular Weight | 200.24 g/mol |
| Melting Point | 150 - 154 °C |
The compound undergoes various chemical reactions:
The mechanism of action for 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)- involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors by binding to them, influencing various biochemical pathways. The precise molecular targets depend on the context of its application and ongoing research into its biological activities.
The compound is typically found as a solid at room temperature and has a melting point ranging from 150 °C to 154 °C.
The chemical properties include stability under standard conditions but may react under specific circumstances such as strong oxidizing or reducing environments.
| Property | Value |
|---|---|
| Appearance | White to yellow powder |
| Storage Temperature | <15 °C |
| Maximum Absorption Wavelength | 285 nm (in ethanol) |
3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)- has several significant applications:
The compound's unique structure and properties make it valuable across multiple scientific disciplines, highlighting its potential for further research and development in various fields.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2